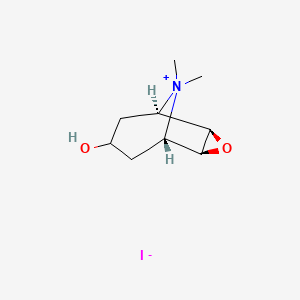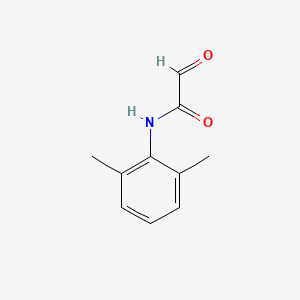
Scopine Methiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Scopine Methiodide is a chemical compound derived from scopine, a tropane alkaloid. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as a reference material in research and analytical studies due to its well-defined chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
Scopine Methiodide can be synthesized through the reaction of scopine with methyl iodide. The reaction typically involves the use of an organic solvent such as ether. The methiodide, which separates as an oil, crystallizes upon scratching and is then collected and dried .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization, is common to obtain the final product .
化学反応の分析
Types of Reactions
Scopine Methiodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the methiodide group.
Hydrolysis: This compound can be hydrolyzed to yield scopine and methyl iodide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Hydrolysis: Typically carried out in the presence of water or aqueous solutions under mild conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with hydroxide ions yields scopine and methanol.
Hydrolysis: Yields scopine and methyl iodide.
科学的研究の応用
Scopine Methiodide has a wide range of applications in scientific research:
作用機序
Scopine Methiodide exerts its effects by interacting with specific molecular targets. The compound is known to bind to muscarinic acetylcholine receptors, which are involved in various physiological processes. By binding to these receptors, this compound can modulate neurotransmitter release and influence neuronal activity .
類似化合物との比較
Similar Compounds
Scopolamine: Another tropane alkaloid with similar structural features but different pharmacological properties.
Hyoscyamine: A tropane alkaloid with comparable chemical properties but distinct biological effects.
Uniqueness
This compound is unique due to its specific binding affinity to muscarinic receptors and its distinct chemical structure, which allows for targeted interactions in various research applications .
特性
分子式 |
C9H16INO2 |
|---|---|
分子量 |
297.13 g/mol |
IUPAC名 |
(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;iodide |
InChI |
InChI=1S/C9H16NO2.HI/c1-10(2)6-3-5(11)4-7(10)9-8(6)12-9;/h5-9,11H,3-4H2,1-2H3;1H/q+1;/p-1/t5?,6-,7+,8-,9+; |
InChIキー |
NIJNFKHGROEYNH-QGKDKGSHSA-M |
異性体SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O)C.[I-] |
正規SMILES |
C[N+]1(C2CC(CC1C3C2O3)O)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]-2,2,2-trideuterioacetohydrazide](/img/structure/B13431811.png)









![[(1R,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-6-[3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoyl]oxyoxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoate](/img/structure/B13431853.png)

